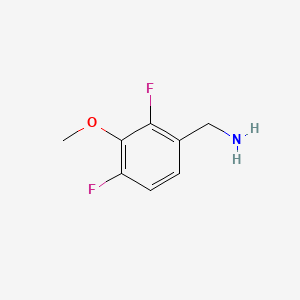

2,4-Difluoro-3-methoxybenzylamine

Description

Properties

IUPAC Name |

(2,4-difluoro-3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZMLHVLBRWOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394314 | |

| Record name | 2,4-Difluoro-3-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717094-51-4 | |

| Record name | 2,4-Difluoro-3-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Difluoro-3-methoxybenzylamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 2,4-Difluoro-3-methoxybenzylamine, a substituted benzylamine, represents a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of drugs targeting a wide range of diseases. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and its potential applications in pharmaceutical research.

Core Compound Profile

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 717094-51-4 |

| Molecular Formula | C₈H₉F₂NO |

| Molecular Weight | 173.16 g/mol |

| Canonical SMILES | COC1=C(C=CC(=C1F)CN)F |

| Physical State | Not explicitly available, likely a liquid or low-melting solid at room temperature |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2,4-difluoro-3-methoxybenzaldehyde. This versatile reaction can be achieved through various reducing agents, with sodium borohydride and catalytic hydrogenation being the most common and scalable methods.[3][4]

Precursor Synthesis: 2,4-Difluoro-3-methoxybenzaldehyde

Experimental Protocol: Reductive Amination of 2,4-Difluoro-3-methoxybenzaldehyde

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via reductive amination. The causality behind each step is explained to provide a deeper understanding of the process.

Method 1: Reductive Amination using Sodium Borohydride

This method is favored for its operational simplicity and the use of a relatively mild reducing agent.[3][6]

Reaction Scheme:

A conceptual reaction scheme for the reductive amination.

Materials:

-

2,4-difluoro-3-methoxybenzaldehyde

-

Ammonia solution (e.g., 7N in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluoro-3-methoxybenzaldehyde (1 equivalent) in anhydrous methanol.

-

To this solution, add a solution of ammonia in methanol (e.g., 7N, 2-3 equivalents) dropwise at room temperature. The formation of the imine intermediate is typically rapid.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Causality: The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to the imine.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. Effervescence may be observed. Causality: Sodium borohydride is a source of hydride ions (H⁻), which act as nucleophiles to reduce the imine C=N double bond to a C-N single bond, forming the amine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the imine intermediate.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

To the aqueous residue, add dichloromethane to extract the product.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Causality: The bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Method 2: Catalytic Hydrogenation

This method is often preferred for larger-scale syntheses due to its cost-effectiveness and the generation of water as the only byproduct.[4]

Reaction Scheme:

A conceptual one-pot catalytic hydrogenation scheme.

Materials:

-

2,4-difluoro-3-methoxybenzaldehyde

-

Ammonia solution (e.g., 7N in methanol or ethanol)

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup:

-

To a hydrogenation vessel, add a solution of 2,4-difluoro-3-methoxybenzaldehyde (1 equivalent) in ethanol or methanol.

-

Add the ammonia solution (2-3 equivalents).

-

Carefully add the palladium on carbon catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

-

Hydrogenation:

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases, or until reaction monitoring (TLC/GC-MS) indicates complete conversion.

-

-

Work-up and Purification:

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography as described in Method 1.

-

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy (OCH₃) protons around 3.8-4.0 ppm. The benzylic (CH₂) protons would likely appear as a singlet or a finely split multiplet around 3.8-4.2 ppm. The aromatic protons will appear as complex multiplets in the aromatic region (6.8-7.5 ppm), with their chemical shifts and coupling constants influenced by the fluorine and methoxy substituents. The amine (NH₂) protons will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methoxy carbon, the benzylic carbon, and the aromatic carbons. The aromatic carbon signals will be split due to coupling with the fluorine atoms (C-F coupling), providing valuable structural information.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts being characteristic of their positions on the aromatic ring.[9][10]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 173.16. Common fragmentation patterns for benzylamines include the loss of the aminomethyl group and cleavage at the benzylic position.

Applications in Drug Discovery and Development

Substituted benzylamines are prevalent structural motifs in a wide array of biologically active compounds and approved drugs. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel drug candidates.

Role as a Key Intermediate in API Synthesis

The primary amine functionality of this compound allows for its facile incorporation into larger molecules through reactions such as amide bond formation, reductive amination with other carbonyl compounds, and nucleophilic substitution reactions. The presence of the difluoro and methoxy groups can impart desirable pharmacokinetic properties to the final active pharmaceutical ingredient (API), such as enhanced metabolic stability and improved cell permeability.[11]

A notable example of a related compound, 2,4-difluorobenzylamine, is a key intermediate in the synthesis of the anti-HIV drug Dolutegravir.[12][13] This highlights the potential of difluorinated benzylamine scaffolds in the development of clinically significant therapeutics.

Workflow for a Potential Drug Discovery Application

A conceptual workflow illustrating the use of this compound in a drug discovery program.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. Based on the Safety Data Sheet for the closely related 2,4-difluorobenzylamine, it is expected to be corrosive and may cause skin and eye burns. It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, primarily through the reductive amination of the corresponding aldehyde, is accessible through well-established and scalable chemical transformations. The strategic incorporation of fluorine and methoxy substituents provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of novel drug candidates. This guide provides a foundational understanding of the synthesis, properties, and potential applications of this important chemical intermediate, empowering researchers to leverage its unique characteristics in the pursuit of new and improved therapeutics.

References

-

Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). Retrieved from [Link]

-

MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

-

SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

- Iranian Chemical Society. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Journal of the Iranian Chemical Society, 4(2), 194-198.

-

ResearchGate. (n.d.). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

- Zeynizadeh, B., & Rahimi, S. (2013). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Oriental Journal of Chemistry, 29(2), 653-656.

- RSC Publishing. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5267-5311.

-

YouTube. (2020, December 24). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009.

-

Semantic Scholar. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Eureka. (n.d.). The synthetic method of 2,4-difluorobenzylamine. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1284-1303.

-

Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

-

York Research Database. (2021, November 26). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

Sources

- 1. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 4. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 12. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-3-methoxybenzylamine

Introduction: The Significance of Fluorinated Benzylamines in Medicinal Chemistry

2,4-Difluoro-3-methoxybenzylamine is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The strategic incorporation of fluorine atoms and a methoxy group onto the benzylamine scaffold imparts unique physicochemical properties to parent molecules. Fluorine, with its high electronegativity and small size, can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The methoxy group can influence solubility and also serve as a key interaction point within a receptor's binding pocket. Consequently, this compound is a valuable intermediate for accessing novel therapeutic agents. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this important compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Strategic Approach to the Synthesis

The most direct and widely applicable strategy for the synthesis of this compound involves a two-step sequence, starting from a commercially available substituted toluene derivative. This approach is predicated on two fundamental and reliable organic transformations:

-

Oxidation of the Benzylic Position: The initial step involves the selective oxidation of the methyl group of a suitable starting material, 2,4-difluoro-3-methoxytoluene, to the corresponding aldehyde, 2,4-difluoro-3-methoxybenzaldehyde. This transformation is crucial as it sets the stage for the introduction of the amine functionality.

-

Reductive Amination: The second and final step is the conversion of the synthesized aldehyde to the target primary amine. Reductive amination is a powerful and highly versatile method for the formation of carbon-nitrogen bonds and is the cornerstone of this synthetic route.[1][2][3]

This two-step pathway is advantageous due to its efficiency, the generally high yields of each step, and the use of well-established and understood chemical reactions.

Visualizing the Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process, starting with the oxidation of the benzylic methyl group, followed by the reductive amination of the resulting aldehyde.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2,4-Difluoro-3-methoxybenzaldehyde

The crucial first step is the selective oxidation of the methyl group of 2,4-difluoro-3-methoxytoluene. A variety of oxidizing agents can be employed for this transformation; however, for process safety and scalability, methods avoiding the use of heavy metals are often preferred. A common and effective method involves the use of N-bromosuccinimide (NBS) for benzylic bromination, followed by hydrolysis.

Mechanism of Benzylic Bromination and Hydrolysis

The reaction proceeds via a free-radical chain mechanism initiated by a radical initiator such as benzoyl peroxide or AIBN. The initiator generates bromine radicals from NBS, which then abstract a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with another molecule of NBS to yield the benzyl bromide and a new bromine radical, thus propagating the chain. The subsequent hydrolysis of the benzyl bromide, often facilitated by a base, yields the desired aldehyde.

Experimental Protocol: Synthesis of 2,4-Difluoro-3-methoxybenzaldehyde

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Difluoro-3-methoxytoluene | 158.15 | 10.0 g | 0.0632 |

| N-Bromosuccinimide (NBS) | 177.98 | 11.8 g | 0.0663 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.31 g | 0.00128 |

| Carbon Tetrachloride (CCl4) | 153.82 | 100 mL | - |

| Sodium Bicarbonate (aq, sat.) | 84.01 | As needed | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluoro-3-methoxytoluene (10.0 g, 0.0632 mol), N-bromosuccinimide (11.8 g, 0.0663 mol), and benzoyl peroxide (0.31 g, 0.00128 mol) in carbon tetrachloride (100 mL).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-difluoro-3-methoxybenzyl bromide.

-

The crude bromide is then hydrolyzed by refluxing with an aqueous solution of sodium bicarbonate for 2-4 hours.

-

After cooling, the product is extracted with dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude 2,4-difluoro-3-methoxybenzaldehyde.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure aldehyde.

Part 2: Synthesis of this compound via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[1][2][3] The reaction proceeds in two stages: the formation of an imine or iminium ion from the aldehyde and an amine source (in this case, ammonia), followed by the in-situ reduction of this intermediate to the final amine.

Causality in Reagent Selection

The choice of reducing agent is critical for the success of a reductive amination. Sodium borohydride (NaBH4) is a common and cost-effective choice. However, for more sensitive substrates or to achieve higher selectivity, other reagents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) can be used.[1][2] These milder reagents are particularly effective at reducing the iminium ion intermediate in the presence of the starting aldehyde. For the synthesis of a primary amine from an aldehyde, a source of ammonia is required. This is typically provided in the form of ammonium acetate or aqueous ammonia.

Experimental Protocol: Reductive Amination

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Difluoro-3-methoxybenzaldehyde | 172.13 | 5.0 g | 0.0290 |

| Ammonium Acetate | 77.08 | 11.2 g | 0.145 |

| Sodium Borohydride (NaBH4) | 37.83 | 1.32 g | 0.0349 |

| Methanol | 32.04 | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Hydrochloric Acid (1M) | 36.46 | As needed | - |

| Sodium Hydroxide (1M) | 40.00 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2,4-difluoro-3-methoxybenzaldehyde (5.0 g, 0.0290 mol) and ammonium acetate (11.2 g, 0.145 mol) in methanol (50 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.32 g, 0.0349 mol) in small portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of 1M hydrochloric acid until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with 1M sodium hydroxide until the pH is approximately 10-12.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Data Summary and Expected Outcomes

| Step | Product | Starting Material | Expected Yield (%) | Purity (by HPLC) |

| 1 | 2,4-Difluoro-3-methoxybenzaldehyde | 2,4-Difluoro-3-methoxytoluene | 70-80 | >95% |

| 2 | This compound | 2,4-Difluoro-3-methoxybenzaldehyde | 75-85 | >98% |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The two-step sequence, involving a benzylic oxidation followed by a reductive amination, utilizes well-established chemical transformations and readily available reagents. This makes the synthesis amenable to both laboratory-scale research and larger-scale production for drug development campaigns. Further optimization of reaction conditions, such as screening different oxidizing and reducing agents or exploring catalytic methods, could lead to even more efficient and environmentally benign processes. The availability of this versatile building block will undoubtedly facilitate the discovery and development of new chemical entities with therapeutic potential.

References

-

Pashko, M., Granat, D., Leha, D., Yagupolskii, Y., Volochnyuk, D., & Ryabukhin, S. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

- Google Patents. (n.d.).

-

Patsnap. (n.d.). The synthetic method of 2,4-difluorobenzylamine. [Link]

- Google Patents. (n.d.). Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

- Google Patents. (n.d.). Synthetic method of 2,4-difluorobenzene methylamine.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Reactivity and Applications of 3-Methoxybenzylamine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. [Link]

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Pashko, M., Granat, D., Leha, D., Yagupolskii, Y., Volochnyuk, D., & Ryabukhin, S. (2025, March 12). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

-

Frontiers in Catalysis. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

PubChem. (n.d.). 2,4-difluoro-3-methoxybenzonitrile. [Link]

-

PubChem. (n.d.). 2,4-difluoro-3-methoxybenzaldehyde. [Link]

-

PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. [Link]

-

PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. [Link]

-

PubChem. (n.d.). 2,3-difluoro-4-methoxybenzonitrile. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,4-Difluoro-3-methoxybenzylamine

Introduction

2,4-Difluoro-3-methoxybenzylamine is a substituted aromatic amine of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzene ring, imparts specific electronic and conformational properties that are crucial for its interaction with biological targets. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. This technical guide provides an in-depth analysis of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a foundational framework for researchers and scientists.

Due to the limited availability of public, experimentally-derived spectra for this specific molecule, this guide synthesizes data from closely related analogs, established spectroscopic principles, and predicted data. This approach provides a robust and reliable reference for the characterization of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to interpreting its spectra. The molecule consists of a benzylamine core with fluorine atoms at positions 2 and 4, and a methoxy group at position 3 of the aromatic ring. Each spectroscopic technique probes different aspects of this structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information, with fluorine-carbon and fluorine-proton couplings offering additional layers of confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be characterized by signals from the aromatic protons, the benzylic methylene protons, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the fluorine and methoxy substituents.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~ 6.95 - 7.10 | m | 1H | Ar-H (H-6) | Complex due to F coupling |

| ~ 6.70 - 6.85 | m | 1H | Ar-H (H-5) | Complex due to F coupling |

| ~ 3.90 | s | 3H | O-CH ₃ | N/A |

| ~ 3.85 | s | 2H | CH ₂-NH₂ | N/A |

| ~ 1.50 | br s | 2H | CH₂-NH ₂ | N/A |

Interpretation:

-

Aromatic Protons (H-5, H-6): The two aromatic protons will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms (³JHF and ⁴JHF). The electron-withdrawing nature of the fluorine atoms will generally shift these protons downfield.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet around 3.90 ppm[1][2].

-

Benzylic Protons (-CH₂-): The two benzylic protons, being adjacent to the aromatic ring and the nitrogen atom, will appear as a singlet around 3.85 ppm. Their chemical shift is a reliable indicator of the benzylic environment[3].

-

Amine Protons (-NH₂): The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. The signal's position is highly dependent on solvent and concentration and will disappear upon D₂O exchange[3].

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are significantly affected by the fluorine and methoxy substituents, and the carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF).

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Coupling to Fluorine (JCF, Hz) |

| ~ 155 (d) | C -F (C-2) | ¹JCF ≈ 245 |

| ~ 153 (d) | C -F (C-4) | ¹JCF ≈ 245 |

| ~ 140 (d) | C -OCH₃ (C-3) | ²JCF ≈ 15 |

| ~ 125 (dd) | C -CH₂NH₂ (C-1) | ²JCF, ⁴JCF ≈ 10, 3 |

| ~ 115 (d) | C -H (C-6) | ²JCF ≈ 20 |

| ~ 110 (d) | C -H (C-5) | ³JCF ≈ 5 |

| ~ 56 | O-C H₃ | N/A |

| ~ 40 | C H₂-NH₂ | N/A |

Interpretation:

-

Fluorinated Carbons (C-2, C-4): The most downfield signals will be from the carbons directly attached to the fluorine atoms. These signals will appear as doublets with very large one-bond C-F coupling constants (¹JCF) of approximately 240-250 Hz, which is a definitive characteristic[4][5].

-

Oxygenated and Substituted Aromatic Carbons (C-1, C-3): The carbons attached to the methoxy and benzylamine groups will also be in the aromatic region, showing smaller two-bond or three-bond C-F couplings.

-

Aromatic CH Carbons (C-5, C-6): These carbons will appear further upfield in the aromatic region and will also be split by fluorine atoms.

-

Aliphatic Carbons (-OCH₃, -CH₂-): The methoxy carbon will resonate around 56 ppm, while the benzylic carbon will be further upfield, around 40 ppm[3][5].

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-240 ppm, 512-1024 scans, relaxation delay of 2 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be those of the amine (N-H), aromatic ring (C=C and C-H), C-O, and C-F bonds.

Table 3: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, two bands | N-H stretching (primary amine) |

| 3000 - 3100 | Medium-Weak | Aromatic C-H stretching |

| 2850 - 2960 | Medium-Weak | Aliphatic C-H stretching (CH₂ and CH₃) |

| 1580 - 1620 | Medium-Strong | C=C aromatic ring stretching |

| 1550 - 1650 | Medium | N-H scissoring (bending) |

| 1200 - 1350 | Strong | Aromatic C-N stretching |

| 1200 - 1300 | Strong | Aryl-O stretching (asymmetric) |

| 1000 - 1100 | Strong | C-F stretching |

| 650 - 900 | Medium, broad | N-H wagging |

Interpretation:

-

N-H Vibrations: As a primary amine, the compound is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches[3][6]. A medium intensity N-H bending (scissoring) vibration should appear around 1600 cm⁻¹[3].

-

Aromatic Ring: Aromatic C-H stretches will be observed just above 3000 cm⁻¹. The characteristic C=C ring stretching vibrations will appear in the 1450-1620 cm⁻¹ region.

-

C-O and C-F Bonds: A strong absorption corresponding to the aryl-O-CH₃ ether linkage is expected around 1250 cm⁻¹. The C-F stretching vibrations will produce strong, characteristic bands in the 1000-1100 cm⁻¹ region[7].

Experimental Protocol for FTIR Spectroscopy (ATR)

-

Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum by the instrument's software[7].

-

Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Sources

- 1. rsc.org [rsc.org]

- 2. 3-Methoxybenzylamine(5071-96-5) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

solubility of "2,4-Difluoro-3-methoxybenzylamine" in organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Difluoro-3-methoxybenzylamine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive framework grounded in fundamental chemical principles. We will explore the molecule's structural attributes, apply solubility theories like "like dissolves like" and Hansen Solubility Parameters (HSP), and provide a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to effectively work with this compound.

Introduction: The Critical Role of Solubility in a Research & Development Context

In the landscape of pharmaceutical and chemical research, understanding a compound's solubility is not merely a preliminary checkbox but a cornerstone of process development and optimization. For a key intermediate like this compound, solubility dictates the choice of reaction media, influences crystallization and purification efficiency, and ultimately impacts the economic viability and scalability of a synthetic route. Poor solubility can lead to challenges such as low reaction yields, difficult product isolation, and complications in formulation.[1] Therefore, a thorough understanding and accurate measurement of its solubility in various organic solvents are paramount for seamless process development.

Physicochemical Profile of this compound

To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

-

Molecular Formula: C₈H₉F₂NO[2]

-

Molecular Weight: 173.16 g/mol [3]

-

Structure: The molecule consists of a benzene ring substituted with two electron-withdrawing fluorine atoms, a methoxy group (-OCH₃), and a primary amine group (-CH₂NH₂).

Key Structural Features Influencing Solubility:

-

Polarity: The presence of the primary amine and methoxy groups, along with the electronegative fluorine atoms, introduces significant polarity to the molecule. The amine group, in particular, is a key site for polar interactions.

-

Hydrogen Bonding: The primary amine group (-NH₂) can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). This capability is a dominant factor in its interaction with protic and other hydrogen-bonding solvents.

-

Aromatic System: The benzene ring provides a nonpolar, lipophilic region, which will favor interactions with aromatic and nonpolar solvents through van der Waals forces.

Based on this structure, this compound can be classified as a moderately polar compound with a significant capacity for hydrogen bonding. Its solubility will be dictated by a balance between these polar/hydrogen-bonding interactions and the nonpolar interactions of the fluorinated benzene ring.

Theoretical Frameworks for Predicting Solubility

The Principle of "Like Dissolves Like"

The most fundamental guideline for predicting solubility is the principle of "like dissolves like."[4] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5]

-

Polar Solvents: Will favor the dissolution of polar solutes.

-

Nonpolar Solvents: Will favor the dissolution of nonpolar solutes.

Applying this to this compound:

-

High Predicted Solubility: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile), due to strong dipole-dipole interactions and hydrogen bonding.

-

Moderate Predicted Solubility: In solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate).

-

Low Predicted Solubility: In nonpolar solvents (e.g., hexane, toluene), where the polar amine and methoxy groups cannot be effectively solvated.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more refined prediction, the Hansen Solubility Parameter (HSP) system offers a powerful quantitative framework.[6] HSP theory deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.[7]

-

δP (Polar): Energy from dipole-dipole interactions.[7]

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[7]

The central concept is that substances with similar HSP values are likely to be miscible.[8] The "distance" (Ra) between the HSP values of a solute (1) and a solvent (2) can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [7]

A smaller Ra value indicates a higher likelihood of solubility. While the exact HSP values for this compound are not published, we can estimate them based on its structure and compare them to the known HSP values of common solvents to predict compatibility.

The logical workflow for using these principles is illustrated below.

Caption: Logical workflow for predicting solubility.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions should be validated experimentally.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amine group can form strong hydrogen bonds with the hydroxyl group of the alcohols. The overall polarity is well-matched. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High to Moderate | Strong dipole-dipole interactions are expected. Solvents like acetone can act as hydrogen bond acceptors, solvating the amine group. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can engage in dipole-dipole interactions. Lack of hydrogen bonding capability may limit very high solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF is more polar and a better hydrogen bond acceptor than diethyl ether, suggesting higher solubility in THF. |

| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents is a poor match for the polar amine and methoxy groups, leading to unfavorable energetics for dissolution. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The significant mismatch in polarity and the inability of the solvent to form hydrogen bonds make dissolution highly unlikely. |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

To obtain definitive, quantitative solubility data, the shake-flask method is the gold standard and most reliable technique.[9] It measures the equilibrium (thermodynamic) solubility of a compound in a given solvent at a specific temperature.[10]

Mandatory Equipment and Reagents

-

Analytical balance (4-decimal place)

-

Thermostatic orbital shaker or temperature-controlled water bath

-

Scintillation vials or flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)

-

This compound (solute)

-

Selected organic solvents (high purity)

Step-by-Step Experimental Workflow

The following protocol provides a self-validating system for determining solubility.

Step 1: Preparation of Saturated Solution

-

Add an excess amount of this compound to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated.[11]

-

Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in the thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure complete equilibration.[12]

Step 2: Phase Separation

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.[9]

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

Step 3: Analysis and Quantification

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable analytical method (HPLC or GC) to quantify the concentration of the solute.

-

Generate a calibration curve by analyzing the standard solutions. The curve should have a correlation coefficient (R²) of >0.995.

-

Dilute the filtered saturated solution (from Step 2) with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and use the calibration curve to determine its concentration.

Step 4: Calculation of Solubility

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in the desired units, such as mg/mL, g/L, or mol/L.

The entire experimental process is visualized in the diagram below.

Caption: Experimental workflow for the shake-flask method.

Conclusion

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link][13]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from YouTube. [Link][5]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from SlideShare. [Link][1]

-

Parshad, H., et al. (2002). Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. International Journal of Pharmaceutics, 237(1-2), 193-207. [Link][14]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies. [Link][9]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Source document not fully available.

-

NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from NIH. [Link][15]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source document not fully available.

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov. [Link][12]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems. [Link][11]

-

PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzylamine. Retrieved from PubChem. [Link][3]

-

PubChemLite. (n.d.). This compound (C8H9F2NO). Retrieved from PubChemLite. [Link][2]

- DuPont. (n.d.). Hansen Solubility Parameter System.

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from Hansen Solubility. [Link][16]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from Prof Steven Abbott's website. [Link][8]

-

Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from Prof Steven Abbott's website. [Link][7]

Sources

- 1. solubility experimental methods.pptx [slideshare.net]

- 2. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 3. 2,6-Difluoro-4-methoxybenzylamine | C8H9F2NO | CID 3866087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 7. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. researchgate.net [researchgate.net]

- 14. Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

A Technical Guide to the Chemical Reactivity of the Amine Group in 2,4-Difluoro-3-methoxybenzylamine

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the primary amine group in 2,4-Difluoro-3-methoxybenzylamine, a key building block in contemporary medicinal chemistry. We will dissect the molecule's unique electronic profile, governed by the interplay between the electron-withdrawing difluoro substituents and the electron-donating methoxy group. This guide offers field-proven insights into the amine's basicity, nucleophilicity, and its performance in canonical synthetic transformations, including acylation, alkylation, and reductive amination. Detailed, self-validating protocols and workflow diagrams are provided to equip researchers, scientists, and drug development professionals with the predictive understanding and practical knowledge required to effectively utilize this versatile reagent.

Molecular Structure and Electronic Profile

The reactivity of the benzylic amine in this compound is not dictated by the amine alone, but by the complex electronic environment created by the substituted aromatic ring. Understanding this environment is paramount to predicting and controlling its chemical behavior.

The molecular structure is as follows:

The key to its reactivity lies in the balance of three distinct electronic effects:

-

Inductive Effect (-I) of Fluorine: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. The two fluorine atoms at the C2 and C4 positions significantly pull electron density from the aromatic ring, making the ring electron-deficient. This effect extends to the benzylic carbon and, subsequently, to the nitrogen atom of the amine group.

-

Mesomeric Effect (+M) of Fluorine and Methoxy Groups: Both fluorine and the oxygen of the methoxy group possess lone pairs of electrons that can be donated into the aromatic π-system through resonance. However, the +M effect of fluorine is weak and often overshadowed by its strong -I effect.[4][5] The methoxy group at the C3 position, however, is a potent +M donor.

-

Positional Interplay: The substituents are positioned to create a unique electronic landscape. The C2 and C4 fluoro groups strongly deactivate the ring. The C3-methoxy group donates electron density, but its position meta to the benzylamine moiety means its resonance donation does not directly conjugate with the CH₂NH₂ group. The primary consequence is a significant reduction in the electron density of the nitrogen lone pair compared to unsubstituted benzylamine, which directly impacts its basicity and nucleophilicity. Electron-withdrawing groups are known to decrease the rate of nucleophilic substitution reactions involving benzylamines.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 717094-51-4 | [1][2] |

| Molecular Formula | C₈H₉F₂NO | [1][3] |

| Molecular Weight | 173.16 g/mol | [3] |

| Appearance | Corrosive liquid | [1] |

| Purity | Typically ≥97% | [2] |

Basicity and Nucleophilicity: A Quantitative Perspective

The electronic effects described above directly translate into the amine's fundamental chemical properties: its ability to accept a proton (basicity) and its ability to attack an electrophilic center (nucleophilicity).

-

Nucleophilicity: A decrease in basicity often correlates with a decrease in nucleophilicity. For this compound, the reduced electron density on the nitrogen atom makes it a weaker nucleophile than its non-fluorinated counterparts. Kinetic studies on related systems confirm that electron-withdrawing substituents on the aromatic ring slow down the rate of nucleophilic attack by the benzylamine.[6][8][9] This has direct practical implications: reactions involving this amine may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of activating agents) to achieve comparable yields to those with more nucleophilic amines like standard benzylamine.

Core Synthetic Applications of the Amine Group

Despite its attenuated reactivity, the amine group in this compound remains a robust functional handle for a variety of essential synthetic transformations.

A. Acylation (Amide Bond Formation)

The formation of an amide bond is one of the most fundamental reactions of this amine, crucial for introducing the substituted benzyl moiety into larger molecules. The reaction proceeds via nucleophilic acyl substitution.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

-

Solvent & Base: Dissolve the amine in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.5 M). Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction with the highly reactive acyl chloride.

-

Reagent Addition: Slowly add the acyl chloride (1.1 eq.), either neat or as a solution in the same anhydrous solvent, to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Caption: Workflow for Acylation of this compound.

B. Alkylation (C-N Bond Formation)

Direct alkylation of the amine via an Sₙ2 reaction with an alkyl halide provides access to secondary and tertiary amines. Controlling the degree of alkylation is the primary challenge. Using a molar excess of the amine can favor mono-alkylation, but this is often not practical with valuable reagents.

-

Setup: In a sealed tube or round-bottom flask, dissolve the alkyl bromide (1.0 eq.) in a polar aprotic solvent like Acetonitrile or DMF.

-

Reagents: Add this compound (1.1-1.2 eq.) followed by a mild inorganic base such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) (2.0 eq.).[10][11][12] The use of a mild base is crucial to prevent side reactions.

-

Heating: Heat the mixture to 60-80 °C. The attenuated nucleophilicity of the amine necessitates heating to achieve a reasonable reaction rate.

-

Monitoring: Monitor the reaction for the consumption of the alkyl bromide by TLC or LC-MS. Reactions can take 12-24 hours.

-

Workup: Cool the reaction to room temperature. Filter off the inorganic base and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography to separate the desired secondary amine from any unreacted starting material and potential dialkylated byproducts.

Caption: Workflow for Sₙ2 Alkylation of the Amine.

C. Reductive Amination

Reductive amination is arguably the most powerful and controlled method for forming secondary and tertiary amines. It involves the initial formation of an imine (from an aldehyde) or enamine (from a ketone), which is then reduced in situ. This method avoids the over-alkylation issues common in direct alkylation.[13]

-

Setup: In a round-bottom flask, dissolve the ketone (1.0 eq.) and this compound (1.1 eq.) in a solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive ketones, the addition of a mild acid catalyst like acetic acid (0.1 eq.) can be beneficial.

-

Reduction: Add a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is the reagent of choice for its tolerance of mild acidity and its controlled reactivity.[14][15] Sodium cyanoborohydride (NaBH₃CN) is also effective.[16]

-

Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes until gas evolution ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent (DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the resulting secondary amine by flash column chromatography.

Sources

- 1. fishersci.ie [fishersci.ie]

- 2. 717094-51-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 4. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Available Synple Chem Reagent Cartridges [synplechem.com]

- 14. US5508404A - Reductive amination process - Google Patents [patents.google.com]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Regioselective Electrophilic Aromatic Substitution of 2,4-Difluoro-3-methoxybenzylamine

Executive Summary

2,4-Difluoro-3-methoxybenzylamine is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its utility is largely dependent on the ability to perform selective downstream functionalization via electrophilic aromatic substitution (EAS). However, the complex interplay of four distinct substituents—two deactivating but ortho, para-directing fluoro groups, one strongly activating ortho, para-directing methoxy group, and a pH-sensitive benzylamine moiety—presents a significant challenge in predicting and controlling regioselectivity. This technical guide provides a comprehensive analysis of the electronic and steric factors governing EAS reactions on this substrate. We dissect the competing directing effects to establish a predictive framework for reaction outcomes and provide field-proven, step-by-step protocols for key transformations including halogenation, nitration, and Friedel-Crafts reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Synthetic Challenge and Opportunity

The functionalization of polysubstituted aromatic rings is a cornerstone of modern organic synthesis.[1][2] The molecule this compound presents a unique case study in regioselectivity. The substituents on the ring modulate its electron density and, consequently, its reactivity towards electrophiles.[1] The primary challenge lies in the non-trivial task of predicting which of the two available positions (C5 or C6) will be favored for substitution.

This guide aims to deconstruct the electronic landscape of the molecule to provide a rational basis for synthetic planning. We will explore how the synergy and antagonism between the substituents' inductive and resonance effects ultimately determine the site of electrophilic attack. Furthermore, we will address the critical, and often overlooked, influence of reaction conditions on the protonation state of the benzylamine group, a factor that can fundamentally alter the directing outcome.

Molecular Structure and Analysis of Substituent Effects

To predict the outcome of an EAS reaction, one must first understand the electronic contribution of each group attached to the aromatic ring. These contributions are broadly categorized as inductive effects (electron withdrawal or donation through sigma bonds) and resonance effects (electron withdrawal or donation through the pi system).[3][4]

-

Methoxy Group (-OCH₃) at C3: This is a powerful activating group. While oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), its non-bonding electrons participate in resonance with the aromatic ring, a strong electron-donating resonance effect (+M).[4][5] The +M effect far outweighs the -I effect, leading to a significant increase in electron density at the ortho (C2, C4) and para (C6) positions. As C2 and C4 are already substituted, this group strongly directs incoming electrophiles to the C6 position .

-

Fluoro Groups (-F) at C2 and C4: Halogens are a unique class of substituents. Due to their high electronegativity, they are strongly deactivating via the inductive effect (-I).[6][7] However, like the methoxy group, they possess lone pairs that can be donated to the ring via resonance (+M). For fluorine, the inductive effect dominates, making the ring less reactive overall.[4] Despite being deactivators, they are ortho, para-directors.

-

The -F at C2 directs towards its para position, C5 .

-

The -F at C4 directs towards its ortho position, C5 .

-

Collectively, the two fluoro groups direct incoming electrophiles to the C5 position .

-

-

Benzylamine Group (-CH₂NH₂) at C1: The influence of this group is highly dependent on the reaction's pH.

-

Under Neutral/Basic Conditions: The -CH₂NH₂ group is weakly activating through a positive inductive effect (+I) from the alkyl spacer. It acts as a weak ortho, para-director, favoring the C6 position .

-

Under Acidic Conditions: Most EAS reactions (e.g., nitration, sulfonation, Friedel-Crafts) are conducted in the presence of strong acids.[8] The lone pair on the nitrogen atom will be protonated to form a benzylammonium cation (-CH₂NH₃⁺). This cationic group exerts a powerful electron-withdrawing inductive effect (-I), transforming it into a strong deactivating, meta-directing group. It will therefore direct incoming electrophiles to the C5 position .

-

Summary of Directing Effects

The cumulative influence on the two available carbons, C5 and C6, is summarized below.

| Substituent | Effect Type | Directing Influence on C5 | Directing Influence on C6 | Overall Ring Effect |

| -OCH₃ (at C3) | Strong +M, Weak -I | None | Strongly Activating (Para) | Activating |

| -F (at C2) | Strong -I, Weak +M | Weakly Directing (Para) | None | Deactivating |

| -F (at C4) | Strong -I, Weak +M | Weakly Directing (Ortho) | None | Deactivating |

| -CH₂NH₂ (at C1) | Weak +I | None | Weakly Activating (Ortho) | Weakly Activating |

| -CH₂NH₃⁺ (at C1) | Strong -I | Strongly Directing (Meta) | None | Strongly Deactivating |

Predicting the Regiochemical Outcome

The regioselectivity is determined by the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction.[1][9] The substituent that can best stabilize this positive charge will dictate the position of attack.

The methoxy group is the most powerful activating group on the ring. Its ability to donate electrons via resonance provides significant stabilization to the sigma complex when the attack occurs at its para position (C6). The combined deactivating, but concerted, directing effect of the two fluoro groups towards C5 is weaker than the single, powerful activating effect of the methoxy group towards C6.

Prediction: Electrophilic aromatic substitution on this compound will overwhelmingly occur at the C6 position , para to the strongly activating methoxy group. This is expected to hold true even under acidic conditions where the benzylamine group is protonated. While the resulting -CH₂NH₃⁺ group directs meta (to C5), the deactivating nature of this group, coupled with the deactivation from the fluoro groups, makes the C5 position significantly less reactive than the C6 position, which remains strongly activated by the methoxy group.

The following diagram illustrates the dominant directing influence.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. studymind.co.uk [studymind.co.uk]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Directing Effects | ChemTalk [chemistrytalk.org]

Unveiling the Bio-Potential of 2,4-Difluoro-3-methoxybenzylamine: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. The unique physicochemical properties imparted by fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide delves into the untapped potential of a specific fluorinated compound, 2,4-Difluoro-3-methoxybenzylamine, providing a predictive framework for its exploration as a novel therapeutic agent. While direct biological data for this compound is sparse[3], a comprehensive analysis of structurally related molecules allows us to chart a logical and promising course for its investigation.

Molecular Profile of this compound

This compound is a substituted aromatic amine with a molecular formula of C8H9F2NO.[3] The molecule's core is a benzylamine structure, which is a common motif in a wide array of biologically active compounds. The key to its potential lies in the specific substitution pattern on the phenyl ring: two fluorine atoms at positions 2 and 4, and a methoxy group at position 3. This unique arrangement of electron-withdrawing fluorine atoms and an electron-donating methoxy group is poised to create a distinct electronic and steric environment, likely modulating its interaction with biological macromolecules.

| Property | Value | Source |

| Molecular Formula | C8H9F2NO | PubChem[3] |

| Molecular Weight | 173.16 g/mol | PubChem[4] |

| IUPAC Name | (2,4-difluoro-3-methoxyphenyl)methanamine | PubChem[3] |

Predicted Biological Activities and Investigative Frameworks

Based on the known bioactivities of analogous fluorinated and methoxy-substituted benzylamines, we can hypothesize several promising avenues for research. The following sections outline these potential activities and provide robust experimental protocols for their validation.

Antimicrobial Activity: A Pressing Global Need

The rise of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. Fluorinated compounds, including fluorinated imines and benzimidazole derivatives, have demonstrated significant antibacterial and antifungal properties.[5][6] The presence of fluorine can enhance the lipophilicity of a compound, potentially facilitating its passage through microbial cell membranes.[1]

Hypothesis: The unique substitution pattern of this compound may confer potent antimicrobial activity against a range of bacterial and fungal strains.

Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for determining Minimum Inhibitory (MIC) and Minimum Bactericidal/Fungicidal (MBC/MFC) Concentrations.

Detailed Protocol: Broth Microdilution Assay

-

Preparation of Compound Stock: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Bacterial/Fungal Strains: Utilize a panel of clinically relevant strains, including Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

-

Media Preparation: Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in the broth media to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).

-

MBC/MFC Determination: To determine the MBC or MFC, an aliquot from the wells with no visible growth is plated onto agar plates. The lowest concentration that results in a significant reduction (e.g., 99.9%) in colony-forming units (CFUs) compared to the initial inoculum is the MBC/MFC.

Enzyme Inhibition: Targeting Key Pathological Pathways

Substituted benzylamines are known to interact with various enzymes. Notably, fluorine-substituted benzylamines have been investigated as substrates and potential inactivators of monoamine oxidase (MAO), an enzyme crucial in neurotransmitter metabolism.[7] Additionally, other structurally related compounds have shown inhibitory effects on enzymes like semicarbazide-sensitive amine oxidase (SSAO), which is implicated in inflammation.[8]

Hypothesis: this compound may act as an inhibitor of clinically relevant enzymes such as monoamine oxidases or other amine oxidases.

Experimental Workflow for Enzyme Inhibition Assay:

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme Source: Use recombinant human MAO-A and MAO-B.

-

Substrate: Utilize a fluorogenic substrate such as kynuramine for MAO-A and benzylamine for MAO-B.

-

Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Procedure: a. In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme. b. Pre-incubate for a defined period (e.g., 15 minutes) at 37°C. c. Initiate the reaction by adding the substrate. d. Monitor the increase in fluorescence over time using a plate reader.

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Receptor Binding Affinity: Modulating Cellular Signaling

The benzylamine scaffold is present in numerous ligands for various G-protein coupled receptors (GPCRs) and ion channels. Fluorination has been shown to modulate the affinity and selectivity of ligands for receptors such as dopamine receptors.[9]

Hypothesis: this compound may exhibit significant binding affinity for specific central nervous system (CNS) or peripheral receptors.

Experimental Workflow for Receptor Binding Assay:

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 4. 2,6-Difluoro-4-methoxybenzylamine | C8H9F2NO | CID 3866087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of 2,4-Difluoro-3-methoxybenzylamine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Fluorine Advantage in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists.[1] The unique physicochemical properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—confer a range of advantageous attributes to parent molecules.[1] These include enhanced metabolic stability, improved binding affinity to target proteins, and modulated pharmacokinetic profiles.[1] Consequently, a significant percentage of recently developed pharmaceuticals are fluoro-pharmaceuticals. This guide focuses on a particularly valuable building block, 2,4-Difluoro-3-methoxybenzylamine , exploring its synthesis, properties, and applications as a cornerstone in the rational design of novel therapeutics. The specific substitution pattern of this benzylamine derivative offers a unique combination of electronic and steric properties that can be leveraged to address key challenges in drug development.

Physicochemical and Safety Profile of this compound